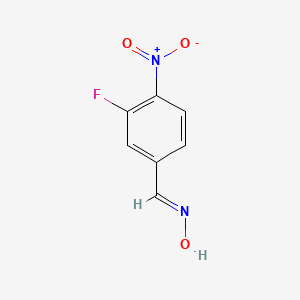

3-Fluoro-4-nitrobenzaldehyde oxime

Übersicht

Beschreibung

3-Fluoro-4-nitrobenzaldehyde oxime is a compound that belongs to the class of organic compounds known as o-fluorophenols . It is a derivative of fluorobenzaldehyde, which is a group of three constitutional isomers of fluorinated benzaldehyde . The 4-fluorobenzaldehyde isomer can be produced by a halogen-exchange reaction with 4-chlorobenzal

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

- Synthesis of Novel Compounds : 3-Fluoro-4-nitrobenzaldehyde oxime serves as a starting compound in the synthesis of novel compounds. For instance, it has been used in the synthesis of diaryl- and arylnitrofuroxans, expanding the range of organic compounds available for various applications (Epishina, Ovchinnikov, & Makhova, 1997).

Chemical Analysis and Properties

- Quantum Chemical Calculations : Studies involving quantum chemical calculations of this compound have provided insights into its molecular geometry, vibrational frequencies, NMR chemical shifts, UV-vis spectra, and other properties. This research aids in understanding the compound's behavior and potential applications in various fields (Gökce & Bahçelī, 2011).

Reactions and Mechanisms

- Understanding Reaction Mechanisms : The compound's interaction with other chemicals, such as tetrabutylammonium fluoride, has been studied to understand its oxidation properties and reaction mechanisms. This knowledge contributes to the development of new synthetic methods and better understanding of organic chemistry reactions (Chung et al., 2006).

Crystallography

- Crystal Structure Analysis : Investigations into the crystal structure of derivatives like (E)-3-Nitrobenzaldehyde O-acetyloxime provide information on molecular arrangements, bonding, and interactions. This research is crucial for the development of new materials and understanding the fundamental properties of compounds (Brito-Arias, García-Báez, Toro, & Höpfl, 2004).

Radiopharmaceuticals

- Radiopharmaceutical Applications : Fluorine-18 labeled derivatives of nitrobenzaldehydes, which could include this compound, are synthesized for use as precursors in the production of radiopharmaceuticals for positron emission tomography (PET). This application is significant in the field of medical imaging and diagnostics (Orlovskaja et al., 2016).

Eigenschaften

IUPAC Name |

(NE)-N-[(3-fluoro-4-nitrophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-6-3-5(4-9-11)1-2-7(6)10(12)13/h1-4,11H/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZZFSIOGCFDIU-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=NO)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2504476.png)

![3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2504479.png)

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2504481.png)

![N-(4-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2504483.png)

![4-(2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B2504487.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504488.png)

![benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate](/img/structure/B2504493.png)

![2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2504496.png)